molecular formula C15H20N2O3 B2511523 N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide CAS No. 941999-15-1

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide

Cat. No.: B2511523
CAS No.: 941999-15-1
M. Wt: 276.336
InChI Key: AQBCILCDXHEILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a cycloheptyl group attached to one nitrogen atom and a 4-hydroxyphenyl group attached to the other nitrogen atom of the oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-hydroxyaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve cycloheptylamine and 4-hydroxyaniline in an appropriate solvent, such as dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction by adding water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cycloheptylamine and 4-hydroxyaniline derivatives.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cycloheptyl group provides hydrophobic interactions, enhancing the binding affinity of the compound to its targets. The oxalamide moiety can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-bis(4-hydroxyphenyl)oxalamide
  • N1-cycloheptyl-N2-(2-hydroxyphenyl)oxalamide
  • N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide

Uniqueness

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is unique due to the presence of both a cycloheptyl group and a 4-hydroxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cycloheptyl-N'-(4-hydroxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-9-7-12(8-10-13)17-15(20)14(19)16-11-5-3-1-2-4-6-11/h7-11,18H,1-6H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBCILCDXHEILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.